N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, an acetyl group, and a dihydro-1,4-dioxine-2-carboxamide moiety.
Mechanism of Action
Target of Action
The compound N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, is a multi-target-directed ligand
Mode of Action
It is known that the compound interacts with its targets to exert various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-target-directed nature
Result of Action
The compound exhibits various biological activities. It has been found to have significant antioxidant properties, with compound 3h showing the maximum antioxidant activity . It also exhibits antibacterial activity, with compounds 3d and 3h identified as significant bacterial inhibitors . Furthermore, compound 3a has shown significant fungicidal activity . In terms of α-glucosidase inhibitory activity, compound 3h showed the highest enzyme inhibition activity, followed by compound 3c .
Preparation Methods
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. One common synthetic route includes the following steps:
Thiazole Formation: : The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.
Acetylation: : The thiazole ring is then acetylated to introduce the acetyl group at the 5-position.
Dihydro-1,4-dioxine-2-carboxamide Synthesis: : The dihydro-1,4-dioxine-2-carboxamide moiety is synthesized separately and then coupled with the acetylated thiazole.
Final Coupling: : The final step involves the coupling of the thiazole and dihydro-1,4-dioxine-2-carboxamide moieties to form the target compound.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. This often involves the use of catalysts, specific reaction conditions, and purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at different positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound has shown potential as a multi-target ligand, interacting with various biological targets.
Medicine: : It has been studied for its anti-bacterial and anti-fungal properties, making it a candidate for developing new drugs.
Industry: : Its unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific structural features. Similar compounds include other thiazole derivatives and amide-containing molecules. These compounds may share some similarities in terms of their core structures but differ in their substituents and functional groups, leading to different properties and applications.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-6-9(7(2)14)18-11(12-6)13-10(15)8-5-16-3-4-17-8/h5H,3-4H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPWIDNVMROQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=COCCO2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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